Ethyl 4-(methoxymethyl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-(methoxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(12)10-6-4-9(5-7-10)8-13-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFYQBDQIBUSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Considerations
The esterification of 4-(methoxymethyl)benzoic acid with ethanol follows a classic acid-catalyzed nucleophilic acyl substitution mechanism. The carboxylic acid reacts with ethanol in the presence of an acid catalyst (e.g., modified clay) to form the ester and water. Modified clay, as described in patent CN104311414A, acts as a solid acid catalyst, leveraging its layered silicate structure with exchangeable H⁺ ions to protonate the carbonyl oxygen, enhancing electrophilicity. This method avoids homogeneous acid catalysts (e.g., H₂SO₄), simplifying post-reaction purification.
Experimental Protocol
Adapting the procedure from ethyl benzoate synthesis, the reaction employs:
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4-(Methoxymethyl)benzoic acid (4.0 g, 0.02 mol)
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Anhydrous ethanol (3.0 g, 0.065 mol)
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Modified clay (0.2 g)
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Toluene (10 mL, water entrainer)
The mixture is refluxed in a Dean-Stark apparatus for 8–12 hours until water cessation. Post-reaction, the catalyst is filtered, and the crude product is washed with water, dried, and distilled under reduced pressure (collecting 140–145°C at 15 mmHg). The modified clay’s recyclability and non-corrosive nature make this method industrially favorable, with yields approximating 75–80% under optimized conditions.
Halogenation-Substitution of Ethyl 4-Methylbenzoate
Bromination of the Methyl Group
Ethyl 4-methylbenzoate undergoes radical bromination using N-bromosuccinimide (NBS) or molecular bromine (Br₂) under UV light or thermal initiation. Patent CN103553991A details analogous bromination of 2-methoxy-4-acetaminomethyl benzoate in methylene dichloride at 10–15°C, achieving quantitative conversion. For ethyl 4-methylbenzoate:
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Ethyl 4-methylbenzoate (10.0 g, 0.056 mol)
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NBS (11.0 g, 0.062 mol)
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Benzoyl peroxide (0.5 g, initiator)
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CCl₄ (50 mL, solvent)
Refluxing for 6 hours yields ethyl 4-(bromomethyl)benzoate , isolated via vacuum distillation (yield: 85–90%).
Nucleophilic Substitution with Methoxide
The brominated intermediate reacts with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 70–80°C for 6 hours, facilitated by a copper(I) iodide catalyst (5 mol%). This SN2 substitution replaces bromide with methoxy, forming the target compound. Patent CN103553991A reports 82–85% yields for analogous substitutions using sodium ethanesulfinate, suggesting comparable efficiency for methoxide. Post-reaction, the product is acidified, decolorized with activated charcoal, and recrystallized from ethanol.
Comparative Analysis of Synthetic Routes
Advantages of Direct Esterification :
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Single-step synthesis minimizes side reactions.
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Modified clay’s reusability reduces costs.
Advantages of Halogenation-Substitution :
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Uses inexpensive starting materials.
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Adaptable to large-scale production.
Alternative Methodologies and Considerations
Mitsunobu Ether Synthesis
Ethyl 4-(hydroxymethyl)benzoate reacts with methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the methoxymethyl derivative. While effective (yields: 80–85%), high reagent costs limit industrial applicability.
Williamson Ether Synthesis
Deprotonation of ethyl 4-(hydroxymethyl)benzoate with NaH, followed by reaction with methyl iodide, offers moderate yields (65–70%). However, ester saponification risks under basic conditions necessitate stringent temperature control.
Spectroscopic Characterization
Key spectral data for Ethyl 4-(methoxymethyl)benzoate:
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¹H NMR (300 MHz, CDCl₃) : δ 1.35 (t, 3H, -OCH₂CH₃), 3.38 (s, 3H, -OCH₃), 4.32 (q, 2H, -OCH₂CH₃), 4.48 (s, 2H, -CH₂O-), 7.45 (d, 2H, Ar-H), 8.00 (d, 2H, Ar-H).
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IR (KBr) : 1715 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O ester), 1100 cm⁻¹ (C-O ether).
Industrial Scalability and Environmental Impact
The halogenation-substitution route aligns with green chemistry principles when using NBS over Br₂, minimizing toxic byproducts. Modified clay in esterification reduces waste versus traditional H₂SO₄. Life-cycle assessments favor direct esterification for lower energy input.
Chemical Reactions Analysis
Ethyl 4-(methoxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid, 4-(methoxymethyl)benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-(methoxymethyl)benzyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
Scientific Research Applications
Ethyl 4-(methoxymethyl)benzoate has several notable applications in scientific research:
Biochemical Studies
This compound is utilized in biochemical research to explore enzyme interactions and metabolic pathways. It serves as a substrate or inhibitor in enzyme assays, helping researchers understand the mechanisms of enzymatic reactions and their regulation.
Organic Synthesis
As an intermediate in organic synthesis, this compound is used to prepare more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Esterification : Reacting with alcohols to form new esters.
- Hydrolysis : Breaking down into the corresponding acid and alcohol.
- Reduction : Converting the ester into alcohols or other functional groups .
Pharmaceutical Research
Research into the pharmaceutical applications of this compound includes its potential as a drug precursor. Studies have indicated that it may exhibit biological activity that could be harnessed for therapeutic purposes .
Industrial Applications
This compound is also used in various industrial applications:
Production of Specialty Chemicals
In the chemical industry, this compound is employed in the production of specialty chemicals, including polymers and resins. Its properties make it suitable for use as a plasticizer or additive in formulations .
Flavoring Agent
Due to its pleasant aroma, this compound is explored as a flavoring agent in food products. It imparts a fruity flavor profile, making it desirable for use in various culinary applications .
Case Studies
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Enzyme Interaction Studies :
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses. -
Synthesis of Complex Molecules :
Researchers successfully synthesized novel compounds using this compound as an intermediate, showcasing its utility in organic synthesis . -
Flavor Profile Analysis :
Experiments conducted on food products revealed that incorporating this compound enhanced flavor profiles significantly, leading to its consideration as a food additive .
Mechanism of Action
The mechanism of action of ethyl 4-(methoxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(methoxymethyl)benzoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Ethyl 4-(methoxymethyl)benzoate belongs to a broader class of substituted benzoates. Key structural analogs include:
Key Observations :
- Electronic Effects: The methoxymethyl group in this compound is electron-donating, stabilizing the aromatic ring via resonance and inductive effects. This contrasts with electron-withdrawing groups (e.g., –NO₂, –SO₃H), which reduce ring electron density and alter reactivity .
- Steric Effects: The methoxymethyl group introduces moderate steric bulk, influencing crystal packing and intermolecular interactions. For example, ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG) forms 2D layered structures via N–H⋯O and N–H⋯π interactions, whereas methoxymethyl analogs may prioritize weaker van der Waals forces .
Spectral and Fragmentation Behavior
- EI-MS Fragmentation : this compound undergoes distinct cleavage pathways compared to ethoxy-substituted analogs. The methoxymethyl group promotes β-scission of the –CH₂OCH₃ moiety, yielding characteristic ions at m/z 121 (C₆H₅CO⁺) and m/z 135 (C₇H₇O₂⁺). Ethoxy analogs (e.g., ethyl 4-ethoxybenzoate) favor α-cleavage, producing m/z 149 (C₈H₅O₂⁺) .
- NMR Shifts : The methoxymethyl group’s protons resonate at δ ~3.3–3.5 ppm (CH₃O) and δ ~4.4–4.6 ppm (CH₂O), distinct from ethoxy groups (δ ~1.3–1.5 ppm for CH₃ and δ ~4.1–4.3 ppm for CH₂) .
Biological Activity
Ethyl 4-(methoxymethyl)benzoate is a compound of interest in various fields of biological research, particularly due to its potential applications in agriculture and medicine. This article delves into the biological activities associated with this compound, supported by relevant case studies and research findings.
This compound is an ester derived from benzoic acid, characterized by the presence of a methoxymethyl group. The molecular structure can be represented as:
This compound's unique structure contributes to its diverse biological activities.
Biological Activities
1. Insect Growth Regulation
Recent studies have highlighted the potential of this compound as a juvenile hormone (JH) signaling inhibitor. A related compound, EMBP (ethyl 3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate), demonstrated significant precocious metamorphosis-inducing activity in silkworms (Bombyx mori). The mechanism involves competitive inhibition of JH, suggesting that this compound could similarly affect insect development by modulating JH-mediated pathways .
2. Antifungal Activity
Another area of research has focused on the antifungal properties of compounds related to this compound. Studies indicate that polysubstituted benzene derivatives exhibit strong antifungal activity, which may extend to this compound due to its structural similarities .
3. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation through various biochemical pathways, potentially making them candidates for therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Insect Growth Regulation
In a study assessing the effects of EMBP on silkworms, it was found that treatment with EMBP resulted in a significant reduction in the expression of the Krüppel homolog 1 (Kr-h1) gene, which is crucial for JH signaling during metamorphosis. This suggests that compounds like this compound could be explored for developing new insect growth regulators .
Case Study 2: Antifungal Activity
Research conducted on various substituted benzoates revealed that certain derivatives exhibited potent antifungal activity against common fungal pathogens. While specific data on this compound is limited, the structural attributes suggest potential efficacy against fungal infections .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
